molecular formula C14H15N3O B13860336 (7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-2-yl)methanol

(7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-2-yl)methanol

Katalognummer: B13860336
Molekulargewicht: 241.29 g/mol
InChI-Schlüssel: XMQXHGVQWDMEFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-2-yl)methanol is a hydroxylated derivative of varenicline, a well-characterized α4β2 nicotinic receptor partial agonist used for smoking cessation. This compound is identified as an impurity in varenicline-based pharmaceuticals like Chantix® and Champix® . Its molecular formula is C₁₄H₁₅N₃O, with a molecular weight of 241.29 g/mol . Structurally, it features a hydroxymethyl (-CH₂OH) substitution at position 2 of the methanoazepinoquinoxaline core, distinguishing it from varenicline (C₁₃H₁₃N₃) . While its pharmacological role remains unspecified, its presence in drug formulations necessitates rigorous analytical characterization to ensure safety and compliance .

Eigenschaften

Molekularformel

C14H15N3O

Molekulargewicht

241.29 g/mol

IUPAC-Name

5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-6-ylmethanol

InChI

InChI=1S/C14H15N3O/c18-7-10-6-16-13-2-11-8-1-9(5-15-4-8)12(11)3-14(13)17-10/h2-3,6,8-9,15,18H,1,4-5,7H2

InChI-Schlüssel

XMQXHGVQWDMEFM-UHFFFAOYSA-N

Kanonische SMILES

C1C2CNCC1C3=CC4=NC(=CN=C4C=C23)CO

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods of (7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-2-yl)methanol

Detailed Stepwise Preparation

Step A: Cyclization of 10-(trifluoroacetyl)-10-azatricyclo[6.3.1.0^2,7]dodeca-2,4,6-triene-4,5-diamine (Compound IIa)
  • The starting material, compound IIa, is reacted with aqueous glyoxal or glyoxal sodium bisulfate addition compound hydrate.
  • The reaction is performed in a protic, water-miscible organic solvent such as isopropyl alcohol mixed with water.
  • Temperature control is critical: initial reaction at 0-5°C for 2 hours, followed by 18 hours at 20°C.
  • The pH is maintained between 6 and 8.
  • This step yields 8-(trifluoroacetyl)-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline (Compound IIIa) as an intermediate.
  • Isolation involves crystallization by partial distillation of the solvent, addition of water, and vacuum filtration.
  • Yields reported are high, typically above 90% with purity >98% by HPLC analysis.
Step B: Deprotection and Hydrolysis to Obtain the Target Compound
  • Compound IIIa undergoes hydrolysis to remove the trifluoroacetyl protecting group.
  • This is achieved by treating with aqueous sodium hydroxide (2N) in a biphasic system with an organic solvent such as toluene or dichloromethane.
  • The reaction temperature is maintained at 40-45°C for about 2 hours.
  • After completion, layers are separated, and the aqueous layer is extracted with toluene.
  • The resulting product is (7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-2-yl)methanol.
  • Purity after this step is typically >98% as confirmed by HPLC.
Step C: Purification and Decolorization
  • The crude product may contain colored impurities.
  • Decolorization is performed by treatment with activated charcoal in methanol.
  • Further purification can be achieved by salt formation, such as with L-tartaric acid, to isolate a stable, pure salt form.
  • This step improves the product quality for pharmaceutical applications.

Alternative Improvements and Purification

  • WO 2009/155403 describes additional purification of compound IIIa by acid treatment with hydrochloric acid, hydrobromic acid, hydroiodic acid, or sulfuric acid.
  • This acid treatment followed by extraction with ethyl acetate and aqueous washes removes impurities and enhances the purity of the intermediate.
  • Such purification steps are crucial for large-scale production to meet pharmaceutical standards.

Summary Table of Preparation Steps

Step Description Reagents/Conditions Temperature Yield/Purity
A Cyclization of compound IIa with aqueous glyoxal Aqueous glyoxal, isopropyl alcohol/water mixture 0-5°C (2h), 20°C (18h) >90% yield, >98% purity (HPLC)
B Hydrolysis/deprotection of trifluoroacetyl group 2N NaOH, biphasic system (toluene/water or DCM/water) 40-45°C (2h) >98% purity (HPLC)
C Decolorization and salt formation Activated charcoal in methanol, L-tartaric acid Ambient High purity, pharmaceutical grade
D Optional acid purification of intermediate (IIIa) HCl, HBr, HI, or H2SO4; extraction with ethyl acetate Ambient Enhanced purity for scale-up

Research Findings and Analysis

  • The cyclization step is highly sensitive to temperature and pH, with optimal conditions preventing formation of impurities such as compound IVa.
  • The use of trifluoroacetyl as a nitrogen protecting group allows selective cyclization and easy removal via base hydrolysis.
  • Biphasic hydrolysis systems facilitate separation and purification by enabling extraction of organic impurities.
  • Decolorization with activated charcoal is effective for removing colored impurities without significant loss of product.
  • Acid treatment of intermediates improves purity and yield, crucial for pharmaceutical manufacturing.
  • HPLC analysis is the standard method for monitoring purity at each stage, with typical purities exceeding 98%.

Analyse Chemischer Reaktionen

Types of Reactions: (7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce various alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-2-yl)methanol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Varenicline (7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline)

  • Molecular Formula : C₁₃H₁₃N₃
  • Molecular Weight : 211.26 g/mol
  • Pharmacological Target : Partial agonist of α4β2 nicotinic acetylcholine receptors, reducing nicotine cravings .
  • Physicochemical Properties : Density = 1.247 g/cm³; melting point = 138.5°C; pKa = 9.60 .
  • Synthesis : Synthesized via cyclocondensation and oxidation of ω-bromoacetylcoumarin derivatives .

Varenicline N-Oxide

  • Molecular Formula : C₁₃H₁₃N₃O
  • Molecular Weight : 227.26 g/mol
  • Key Feature : Oxidation of the azepine nitrogen, altering electron distribution and receptor binding kinetics .

Varenicline Lactam

  • Molecular Formula : C₁₃H₁₁N₃O
  • Molecular Weight : 225.25 g/mol
  • Structural Difference : Incorporates a ketone group in the azepine ring, forming a lactam structure .

uPSEM792 Hydrochloride

  • Molecular Formula : C₁₄H₁₅N₃O·HCl
  • Molecular Weight : 277.75 g/mol
  • Pharmacological Target : Acts as a selective agonist for PSAM4-GlyR chimeric ion channels in chemogenetics .
  • Solubility : 2 mg/mL in DMSO .

Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Modification Pharmacological Target Solubility
Target Compound C₁₄H₁₅N₃O 241.29 2-Hydroxymethyl Unspecified (Impurity) Unknown
Varenicline C₁₃H₁₃N₃ 211.26 None α4β2 nicotinic receptor DMSO-soluble
Varenicline N-Oxide C₁₃H₁₃N₃O 227.26 N-Oxidation Unknown Unknown
Varenicline Lactam C₁₃H₁₁N₃O 225.25 Lactam formation Unknown Unknown
uPSEM792 Hydrochloride C₁₄H₁₅N₃O·HCl 277.75 2-Ketone, 1-Methyl PSAM4-GlyR/5-HT3 chimeric receptors 2 mg/mL in DMSO

Analytical Characterization

  • Mass Spectrometry : Varenicline exhibits a molecular ion peak at m/z 211.11 (Q Exactive Plus Orbitrap, LC-ESI-QFT) . The target compound’s hydroxyl group would increase its molecular ion mass by ~16 Da (CH₂OH vs. H).
  • Regulatory Status: Varenicline is approved for clinical use, while the methanol derivative is monitored as an impurity .

Q & A

Basic: What synthetic methodologies are optimal for preparing (7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-2-yl)methanol, and how can reaction conditions be optimized?

Answer:
The synthesis of quinoxaline-derived compounds typically involves multi-step reactions, including cyclization and functional group modifications. For example, quinoxaline derivatives are often synthesized via condensation of o-phenylenediamine with diketones or via Claisen-Schmidt reactions (). Key steps include:

  • Reduction : Use of DIBAL-H at low temperatures (-70°C) for selective reduction of esters to alcohols (e.g., methanol derivatives) ().
  • Purification : Flash chromatography with gradients like heptane/EtOAc (3:1) to isolate pure products ().
  • Optimization : Adjusting stoichiometry (e.g., 5.1 equiv. of DIBAL-H) and reaction time (1.75 hours) to maximize yield ().
    Reference:

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:
Robust characterization relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments (e.g., δ = 3.78 ppm for OCH₃, 4.28 ppm for CH₂OH) and carbon assignments ().
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., C₁₇H₁₃N₂OS with [M+H]⁺ at 293.0749) ().
  • Melting Point Analysis : Sharp melting points (e.g., 302°C) indicate purity ().
    Reference:

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Answer:
SAR analysis involves systematic modification of substituents to evaluate pharmacological properties. For example:

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., Cl, NO₂) on aromatic rings can enhance anti-inflammatory activity ().
  • Methanol Group Role : The -CH₂OH moiety may improve solubility or hydrogen-bonding interactions, as seen in analogous quinoxaline derivatives ().
  • Methodology : Use computational tools (e.g., molecular docking) alongside in vitro assays to predict binding affinities to targets like kinases or receptors ().
    Reference:

Advanced: What challenges arise in resolving contradictions in spectral data during structural elucidation?

Answer:
Data discrepancies may stem from:

  • Tautomerism : Prototropic shifts in heterocyclic systems (e.g., quinoxaline) can alter NMR peak positions ().
  • Solvent Effects : DMSO-d₆ vs. CDCl₃ can influence chemical shifts (e.g., OH protons at δ = 5.10 ppm in DMSO) ().
  • Resolution Strategies : Compare experimental data with computational predictions (e.g., DFT-calculated NMR) and cross-validate with HRMS.
    Reference:

Advanced: How can researchers address solubility limitations in biological assays for this compound?

Answer:
Methodological solutions include:

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility.
  • Prodrug Design : Convert the methanol group to a phosphate ester for improved bioavailability ( ).
  • Analytical Confirmation : Monitor solubility via UV-Vis spectroscopy or dynamic light scattering (DLS).
    Reference:

Advanced: What experimental designs are suitable for evaluating antioxidant or anti-inflammatory activity?

Answer:

  • In Vitro Assays :
    • DPPH/ABTS Radical Scavenging : Quantify antioxidant capacity ().
    • COX-2 Inhibition : Measure IC₅₀ values using ELISA or fluorometric kits ().
  • In Vivo Models : Murine carrageenan-induced paw edema for anti-inflammatory evaluation ().
  • Statistical Design : Use factorial designs to test variables like dose, time, and substituent effects ( ).
    Reference:

Advanced: How can molecular interactions (e.g., protein binding) be quantitatively characterized?

Answer:

  • Surface Plasmon Resonance (SPR) : Determine binding kinetics (Kₐ, Kd) for target proteins.
  • Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes during ligand-receptor interactions ( ).
  • X-ray Crystallography : Resolve 3D structures of compound-protein complexes ( ).
    Reference:

Advanced: What toxicological profiling is essential for preclinical development?

Answer:

  • Acute Toxicity : OECD Guideline 423 for LD₅₀ determination in rodents.
  • Genotoxicity : Ames test for mutagenicity ( ).
  • Metabolic Stability : Assess hepatic clearance using microsomal assays ().
    Reference:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.